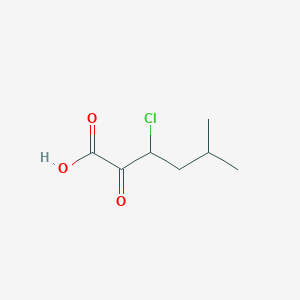

3-Chloro-5-methyl-2-oxohexanoic acid

Description

3-Chloro-5-methyl-2-oxohexanoic acid is a substituted β-keto carboxylic acid with the molecular formula $ \text{C}7\text{H}9\text{ClO}_3 $. Its structure features:

- A chloro substituent at position 3.

- A methyl group at position 5.

- A 2-oxo (keto) group at position 2.

The compound’s nomenclature follows IUPAC rules, where numbering prioritizes the carboxylic acid (-COOH) as the principal functional group, followed by the keto group (-oxo) and substituents (chloro and methyl) . β-keto acids like this are notable for their enhanced acidity due to resonance stabilization of the conjugate base.

Properties

CAS No. |

90012-68-3 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

3-chloro-5-methyl-2-oxohexanoic acid |

InChI |

InChI=1S/C7H11ClO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

DVSDDXLMXJZHHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-oxohexanoic acid typically involves the chlorination of 5-methyl-2-oxohexanoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Production of 3-chloro-5-methyl-2-hydroxyhexanoic acid.

Substitution: Generation of various substituted hexanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methyl-2-oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanoic Acid Derivatives

(a) 6-Chlorohexanoic Acid (CAS 4224-62-8)

- Key Differences :

- The absence of the 2-oxo group reduces acidity (pKa ~4.8 vs. ~2.5–3.0 for β-keto acids).

- Longer alkyl chain (position 6 chloro) increases lipophilicity, reducing water solubility compared to the target compound.

- Reactivity: Lacks the β-keto moiety, making it less prone to decarboxylation.

(b) 3-Chlorohexanoic Acid (Hypothetical)

- Key Differences :

- Lower acidity (pKa ~4.5) due to absence of electron-withdrawing oxo group.

- Reduced steric hindrance compared to the 5-methyl-substituted target compound.

(c) 5-Methyl-2-oxohexanoic Acid (Hypothetical)

- Key Differences :

- The absence of chloro reduces electrophilicity, limiting utility in substitution reactions.

- Similar acidity to the target compound but altered solubility due to lack of polar chloro group.

Substituted Anilines (For Substituent Position Analysis)

- Solubility Trends : Chloro at position 3 (meta) vs. 5 (para) alters dipole moments and solubility in solvents like ethyl acetate or cyclohexane .

- Steric Effects : Methyl groups ortho to functional groups (e.g., -NH$_2$ in anilines) hinder reactivity—a principle applicable to the target compound’s 5-methyl group.

Physicochemical and Reactivity Profiles

Acidity

- The 2-oxo group in 3-Chloro-5-methyl-2-oxohexanoic acid significantly lowers its pKa (~2.5–3.0) compared to non-keto analogs (pKa ~4.5–5.0). This is due to resonance stabilization of the deprotonated form.

Solubility

- The polar chloro and oxo groups enhance water solubility relative to non-substituted hexanoic acids. However, the 5-methyl group introduces moderate hydrophobicity.

Reactivity

- Decarboxylation : The β-keto acid structure facilitates thermal or base-induced decarboxylation, yielding 3-chloro-5-methylpentan-2-one.

- Nucleophilic Substitution : The chloro group at position 3 can act as a leaving group in SN2 reactions, though steric hindrance from the 5-methyl group may slow kinetics.

Biological Activity

3-Chloro-5-methyl-2-oxohexanoic acid (C7H11ClO3) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following structural formula:

This compound features a chloro substituent and a keto group, which are significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the chloro and keto groups allows for specific interactions with enzymes and receptors, potentially leading to modulation of metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in conditions like metabolic syndrome or obesity.

- Antimicrobial Activity : There are indications that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Data Table

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on various metabolic enzymes. The results indicated that the compound could inhibit key enzymes involved in lipid metabolism, suggesting potential applications in managing obesity and related disorders. The study highlighted that further research is needed to fully understand the implications of these findings.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated promising results against Gram-positive bacteria. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis. This finding points to its potential as a lead compound in antibiotic development.

Safety and Toxicity

Initial assessments indicate that this compound has a favorable safety profile. Toxicological evaluations have shown minimal adverse effects at therapeutic doses, making it a candidate for further pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.